5-Aminoisoquinolin-3-ol
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Overview
Description
5-Aminoisoquinolin-3-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 3rd position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-Aminoisoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-Aminoisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP)-1, which plays a role in the regulation of inflammatory and immune responses . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with diverse biological activities.
5-Aminoisoquinoline: Similar in structure but lacks the hydroxyl group at the 3rd position.
Uniqueness
5-Aminoisoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups on the isoquinoline ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound for various synthetic and biological applications.
Properties
IUPAC Name |
5-amino-2H-isoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOGESJPJJPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308628 |
Source
|
Record name | 5-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-50-9 |
Source
|
Record name | 5-Amino-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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